(2,2-difluorocycloheptyl)methanamine hydrochloride
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Overview
Description
(2,2-difluorocycloheptyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H15F2N·HCl. It is a derivative of cycloheptane, where two fluorine atoms are substituted at the 2-position, and a methanamine group is attached to the ring. This compound is typically used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-difluorocycloheptyl)methanamine hydrochloride involves several steps. One common method includes the fluorination of cycloheptane derivatives followed by the introduction of the methanamine group. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The purification of the final product is achieved through crystallization or chromatography techniques to obtain high purity.
Chemical Reactions Analysis
Types of Reactions
(2,2-difluorocycloheptyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
(2,2-difluorocycloheptyl)methanamine hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: As an intermediate in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2,2-difluorocycloheptyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- (2,2-difluorocyclopropyl)methanamine hydrochloride
- (2,2-difluorocyclohexyl)methanamine hydrochloride
- (2,2-difluorocyclooctyl)methanamine hydrochloride
Uniqueness
(2,2-difluorocycloheptyl)methanamine hydrochloride is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its smaller or larger ring analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a compound of interest in various research applications.
Properties
CAS No. |
2305252-21-3 |
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Molecular Formula |
C8H16ClF2N |
Molecular Weight |
199.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.